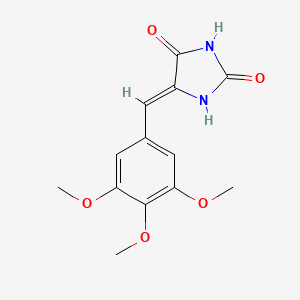![molecular formula C22H22N4 B6081979 2,3,5-trimethyl-6-phenyl-1-(3-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B6081979.png)
2,3,5-trimethyl-6-phenyl-1-(3-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-trimethyl-6-phenyl-1-(3-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is a novel chemical compound that has gained significant attention in recent years due to its promising biological activities. The compound is a pyrrolopyridine derivative that has been synthesized using various methods. The compound has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of 2,3,5-trimethyl-6-phenyl-1-(3-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of protein kinases, which are enzymes that play a key role in cancer cell proliferation and survival. The compound has been shown to inhibit the activity of several protein kinases, including AKT, mTOR, and ERK.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 2,3,5-trimethyl-6-phenyl-1-(3-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine has been shown to exhibit other biochemical and physiological effects. The compound has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. The compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3,5-trimethyl-6-phenyl-1-(3-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine in lab experiments is its potent antitumor activity. The compound has been shown to be effective against various cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,3,5-trimethyl-6-phenyl-1-(3-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine. One direction is to further investigate the mechanism of action of the compound, particularly its effects on protein kinases. Another direction is to explore the potential of the compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on developing more efficient synthesis methods for the compound and improving its solubility in aqueous solutions.
In conclusion, 2,3,5-trimethyl-6-phenyl-1-(3-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is a promising compound that has shown potent antitumor activity and other biochemical and physiological effects. The compound has been synthesized using various methods and has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. Future research could focus on further investigating the mechanism of action of the compound, exploring its potential as a therapeutic agent for other diseases, and improving its solubility in aqueous solutions.
Synthesemethoden
The synthesis of 2,3,5-trimethyl-6-phenyl-1-(3-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine has been reported in the literature using various methods. One of the most common methods involves the reaction of 2,3,5-trimethyl-6-nitro-1-(3-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid in the presence of a palladium catalyst. Another method involves the reaction of 2,3,5-trimethyl-6-bromo-1-(3-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridine with phenylmagnesium bromide followed by amination with an appropriate amine.
Wissenschaftliche Forschungsanwendungen
2,3,5-trimethyl-6-phenyl-1-(3-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, prostate, and colon cancer cells. The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
2,3,5-trimethyl-6-phenyl-1-(pyridin-3-ylmethyl)pyrrolo[2,3-b]pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-14-16(3)26(13-17-8-7-11-24-12-17)22-19(14)20(23)15(2)21(25-22)18-9-5-4-6-10-18/h4-12H,13H2,1-3H3,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBQYFPGLSFIGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=C(C(=N2)C3=CC=CC=C3)C)N)CC4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-trimethyl-6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-{[(6-chloro-2-phenyl-4-quinolinyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6081901.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methoxypiperidine](/img/structure/B6081917.png)
![1-[4-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}ethoxy)phenyl]ethanone](/img/structure/B6081928.png)
![4-[2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B6081945.png)
![4-chloro-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6081950.png)
![1-(diethylamino)-3-(2-methoxy-5-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6081955.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-methyl-2-(3-thienyl)ethyl]benzamide](/img/structure/B6081956.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6081964.png)
![4-(4-hydroxyphenyl)-5-phenyl-3,4-dihydropyrimido[5,4-c][1,5]benzothiazepin-2(1H)-one](/img/structure/B6081975.png)
![1-(6-chloro-3-pyridazinyl)-4-(3,4-difluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6081984.png)
![1-(3-cyclohexen-1-ylmethyl)-5-(1-ethyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6081989.png)
![N-butyl-3-{[(1H-indol-4-ylmethyl)amino]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6081991.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-imidazol-1-yl)-1-phenylethanamine](/img/structure/B6081994.png)